8-Methylbicyclo[4.2.0]octan-7-one
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Overview
Description
Bicyclo[4.2.0]octan-7-one, 8-methyl- is a bicyclic compound characterized by its unique structure, which includes two fused rings. This compound is part of the larger family of bicyclic molecules, which are known for their stability and diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[4.2.0]octan-7-one, 8-methyl- can be achieved through various synthetic routes. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octan-7-one, 8-methyl- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply to its production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octan-7-one, 8-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[4.2.0]octan-7-one, 8-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octan-7-one, 8-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and stability. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octane: This compound shares a similar bicyclic structure but lacks the ketone and methyl groups present in bicyclo[4.2.0]octan-7-one, 8-methyl-.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring structure and chemical properties.
Camphor: A well-known bicyclic compound with a ketone functional group, used in various applications.
Uniqueness
Bicyclo[420]octan-7-one, 8-methyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
8-methylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C9H14O/c1-6-7-4-2-3-5-8(7)9(6)10/h6-8H,2-5H2,1H3 |
InChI Key |
FLTISFSVIGIMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCCC2C1=O |
Origin of Product |
United States |
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